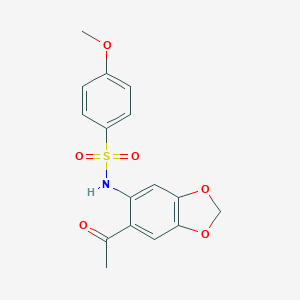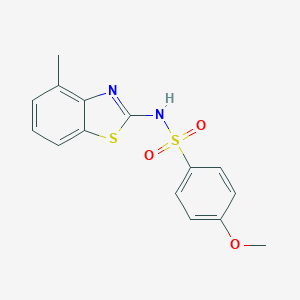![molecular formula C18H21ClN2O B310296 4-chloro-N-[4-(diethylamino)-2-methylphenyl]benzamide](/img/structure/B310296.png)
4-chloro-N-[4-(diethylamino)-2-methylphenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-[4-(diethylamino)-2-methylphenyl]benzamide, also known as CDEA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CDEA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 327.87 g/mol. This compound has been studied extensively for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用機序
The mechanism of action of 4-chloro-N-[4-(diethylamino)-2-methylphenyl]benzamide is not fully understood. However, it is believed that this compound acts as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are lipid compounds that play a role in inflammation, pain, and fever. By inhibiting COX-2, this compound may help to reduce inflammation and pain.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory and analgesic effects in animal models. In addition, this compound has been shown to have a low toxicity profile and does not appear to cause significant adverse effects in animals.
実験室実験の利点と制限
One advantage of using 4-chloro-N-[4-(diethylamino)-2-methylphenyl]benzamide in lab experiments is its low toxicity profile. This allows for higher doses to be used without causing harm to animals. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to administer in some experiments.
将来の方向性
There are several future directions for the study of 4-chloro-N-[4-(diethylamino)-2-methylphenyl]benzamide. One potential direction is the development of new this compound-based materials for use in various applications, such as drug delivery and tissue engineering. Another potential direction is the investigation of this compound as a potential treatment for various inflammatory conditions, such as arthritis and inflammatory bowel disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential effects on human health.
合成法
The synthesis of 4-chloro-N-[4-(diethylamino)-2-methylphenyl]benzamide involves the reaction of 4-chloro-N-(2-methylphenyl)benzamide with diethylamine in the presence of a catalyst. This process yields this compound as a white crystalline powder. The purity of this compound can be improved through recrystallization or column chromatography.
科学的研究の応用
4-chloro-N-[4-(diethylamino)-2-methylphenyl]benzamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has been investigated for its potential as an anti-inflammatory and analgesic agent. In material science, this compound has been used as a building block for the synthesis of new polymers and materials. In analytical chemistry, this compound has been used as a reagent for the detection and quantification of various analytes.
特性
分子式 |
C18H21ClN2O |
|---|---|
分子量 |
316.8 g/mol |
IUPAC名 |
4-chloro-N-[4-(diethylamino)-2-methylphenyl]benzamide |
InChI |
InChI=1S/C18H21ClN2O/c1-4-21(5-2)16-10-11-17(13(3)12-16)20-18(22)14-6-8-15(19)9-7-14/h6-12H,4-5H2,1-3H3,(H,20,22) |
InChIキー |
WEDUEOVUAKVZFD-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl)C |
正規SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



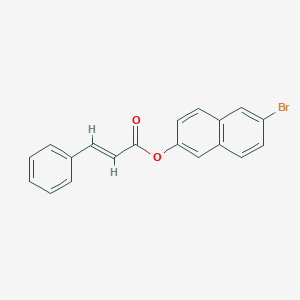
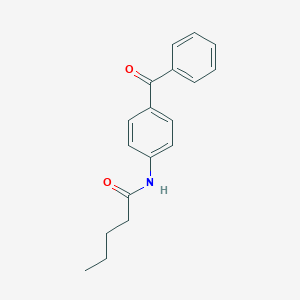
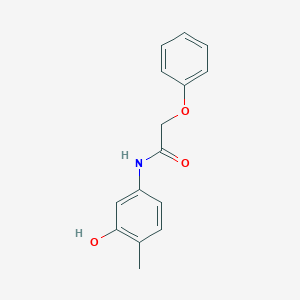

![Butyl4-{[(4-methoxyphenyl)sulfonyl]oxy}benzoate](/img/structure/B310219.png)
